molecular formula C4H10N2OS B016854 1-(2-Methoxyethyl)-2-thiourea CAS No. 102353-42-4

1-(2-Methoxyethyl)-2-thiourea

Cat. No. B016854
CAS RN: 102353-42-4
M. Wt: 134.2 g/mol
InChI Key: XLJXJKHWLMYXBE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-thiourea (MTEU) is an organic compound with the molecular formula C2H7NOS. It is a white, odorless solid that is soluble in water and other organic solvents. MTEU has been used in the synthesis of a variety of compounds, such as pharmaceuticals and pesticides, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Attachment and Growth of Fibroblast Cells

The compound has been used in the synthesis of poly (ω-methoxyalkyl acrylate)s (PMC x As; x indicates the number of methylene carbons between the ester and ethyl oxygen), which have been found to regulate fibroblast cell behavior including adhesion, proliferation, migration, differentiation, and collagen production . PMC2A suppressed the cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while PMC4A surfaces enhanced them compared to other PMC x As .

Biomaterials for Tissue Regeneration and Wound Healing

The regulation of adhesion and the subsequent behavior of fibroblast cells on the surface of biomaterials is important for successful tissue regeneration and wound healing by implanted biomaterials . PMCxAs could be useful coating materials for use in skin regeneration and wound dressing applications .

Antithrombogenicity of Poly (2-methoxyethyl acrylate) (PMEA)

Poly (2-methoxyethyl acrylate) (PMEA) is a US FDA-approved biocompatible polymer. It has been found that endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers . The hydration layers on the PMEA-analogous polymers were closely related to their weak platelet adhesion behavior .

Artificial Small-Diameter Blood Vessels

Based on the results of the study, it can be concluded that PMEA is a promising candidate for the construction of artificial small-diameter blood vessels owing to the presence of IW and a hydration layer on the interface .

Detection of Circulating Tumor Cells (CTCs)

The compound has been used to establish a simple detection method for detecting circulating tumor cells (CTCs) in the blood sample of colorectal cancer (CRC) patients using poly(2-methoxyethyl acrylate) (PMEA)-coated plates .

properties

IUPAC Name

2-methoxyethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJXJKHWLMYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365251
Record name 1-(2-Methoxyethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-2-thiourea

CAS RN

102353-42-4
Record name 1-(2-Methoxyethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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